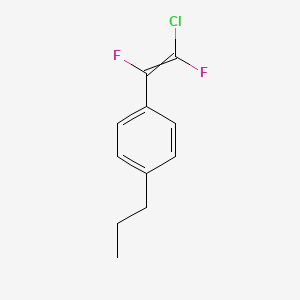

1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene

Description

1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene is a halogenated aromatic compound featuring a propyl-substituted benzene ring attached to a chloro-difluoroethenyl group. The compound’s structural complexity arises from the juxtaposition of chlorine and fluorine atoms on the ethenyl moiety, creating steric and electronic effects that distinguish it from simpler alkyl- or aryl-substituted benzenes.

Properties

CAS No. |

594862-74-5 |

|---|---|

Molecular Formula |

C11H11ClF2 |

Molecular Weight |

216.65 g/mol |

IUPAC Name |

1-(2-chloro-1,2-difluoroethenyl)-4-propylbenzene |

InChI |

InChI=1S/C11H11ClF2/c1-2-3-8-4-6-9(7-5-8)10(13)11(12)14/h4-7H,2-3H2,1H3 |

InChI Key |

WUABZTPZACMREK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=C(F)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene typically involves the halogenation of a suitable precursor. One possible route is the reaction of 4-propylbenzene with 2-chloro-1,2-difluoroethene under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the selective substitution of the hydrogen atoms with chlorine and fluorine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters would be essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler hydrocarbons.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Formation of new compounds with different functional groups replacing the halogens.

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of hydrocarbons with fewer halogen atoms.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Potential use in studying the effects of halogenated aromatic hydrocarbons on biological systems.

Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene would depend on its specific interactions with molecular targets. The halogen atoms may interact with enzymes or receptors, leading to various biological effects. The compound’s structure allows it to participate in various chemical pathways, influencing its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 1-(1,1,2,2,2-Pentafluoroethyl)-4-propylbenzene

A closely related compound, 1-(1,1,2,2,2-pentafluoroethyl)-4-propylbenzene (CAS: 158536-00-6), shares the 4-propylbenzene backbone but replaces the chloro-difluoroethenyl group with a pentafluoroethyl (-CF₂CF₃) substituent . Below is a comparative analysis:

Structural and Electronic Differences

- Substituent Groups :

- Target Compound : Chloro-difluoroethenyl (-CFCl=CH₂) introduces a double bond with mixed halogenation, creating a polarizable π-system.

- Analog : Pentafluoroethyl (-CF₂CF₃) is a fully fluorinated, saturated chain with strong electron-withdrawing effects.

- Electronegativity : The analog’s pentafluoroethyl group exhibits higher overall electronegativity due to five fluorine atoms, whereas the target compound balances chlorine (moderate electronegativity) and fluorine (high electronegativity) on an unsaturated ethenyl group.

Physicochemical Properties

Functional Implications

- Reactivity : The target compound’s ethenyl group may undergo addition reactions (e.g., halogenation or Diels-Alder), while the saturated pentafluoroethyl analog is more chemically inert.

- Applications : Fluorinated analogs like 1-(1,1,2,2,2-pentafluoroethyl)-4-propylbenzene are often used in high-performance materials (e.g., surfactants, lubricants) due to their thermal stability and hydrophobicity . The target compound’s dual halogenation could make it a candidate for selective catalysis or bioactive molecule synthesis.

Biological Activity

1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene, with the CAS number 594862-74-5, is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H11ClF2

- Molecular Weight : 216.655 g/mol

- Purity : ≥97%

- Physical State : Typically a colorless to light yellow liquid

Biological Activity Overview

The biological activity of this compound is largely influenced by its structural components, particularly the presence of chlorine and fluorine atoms. These halogen substituents can enhance lipophilicity and alter the electronic properties of the molecule, potentially influencing its interaction with biological targets.

Research indicates that halogenated compounds can exhibit a range of biological activities including:

- Antimicrobial Activity : Halogenated compounds have been shown to possess significant antimicrobial properties. The presence of chlorine and fluorine may enhance the ability to disrupt microbial membranes.

- Anticancer Properties : Some studies suggest that fluorinated compounds can interfere with cellular signaling pathways involved in cancer progression.

- Neuroprotective Effects : Certain derivatives have been investigated for their potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Antimicrobial Activity

A study focusing on various halogenated benzenes highlighted the antimicrobial efficacy of compounds similar to this compound. The findings indicated that these compounds exhibited significant inhibition against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Research

A recent investigation into fluorinated benzene derivatives revealed promising results in inhibiting tumor cell proliferation. The study utilized various cancer cell lines to assess the cytotoxic effects of this compound.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 10.0 | Cell cycle arrest |

The results demonstrated that this compound could induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments indicate that halogenated compounds may pose risks such as skin irritation or respiratory issues upon exposure. Comprehensive safety evaluations are necessary before advancing to clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.